molecular formula C22H25N3O3 B10974353 2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[2-(propan-2-yl)phenyl]acetamide

2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[2-(propan-2-yl)phenyl]acetamide

Cat. No.: B10974353
M. Wt: 379.5 g/mol
InChI Key: UDBINTOLTYCOAC-UHFFFAOYSA-N
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Description

2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]-N-(2-ISOPROPYLPHENYL)ACETAMIDE is a complex organic compound featuring an oxadiazole ring, which is known for its diverse applications in medicinal chemistry and material science. The presence of the oxadiazole ring imparts unique chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]-N-(2-ISOPROPYLPHENYL)ACETAMIDE typically involves multiple steps, starting with the formation of the oxadiazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of isopropyl-substituted hydrazides with nitriles in the presence of an oxidizing agent can yield the desired oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors and continuous flow systems to maintain consistent reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]-N-(2-ISOPROPYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The oxadiazole ring can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium dichloroisocyanurate for oxidation , reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro-derivatives, while substitution reactions can introduce various functional groups onto the oxadiazole ring.

Scientific Research Applications

2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]-N-(2-ISOPROPYLPHENYL)ACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]-N-(2-ISOPROPYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(3-ISOPROPYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]-N-(2-ISOPROPYLPHENYL)ACETAMIDE stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

Molecular Formula

C22H25N3O3

Molecular Weight

379.5 g/mol

IUPAC Name

2-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(2-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C22H25N3O3/c1-14(2)18-7-5-6-8-19(18)23-20(26)13-27-17-11-9-16(10-12-17)22-24-21(15(3)4)25-28-22/h5-12,14-15H,13H2,1-4H3,(H,23,26)

InChI Key

UDBINTOLTYCOAC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)C3=NC(=NO3)C(C)C

Origin of Product

United States

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